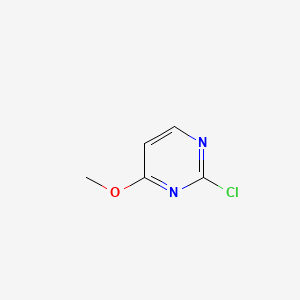

2-Chloro-4-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXYNMVQMBCTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343307 | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-63-6 | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methoxypyrimidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom and a methoxy group on a pyrimidine core, offers versatile opportunities for chemical modification. This versatility allows for the construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of a wide array of potential therapeutic agents.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and safety considerations for this compound, intended to serve as a practical guide for professionals in the field.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Melting Point | 54-58 °C | [3] |

| Boiling Point | 268.8 °C @ 760 mmHg | [3] |

| 96-97 °C @ 18 Torr | [4] | |

| Density | 1.293 g/cm³ | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| CAS Number | 22536-6-3 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyrimidine precursor. The following protocol details a representative procedure starting from 2,4-dichloropyrimidine.

General Synthesis Workflow

The synthesis involves the reaction of 2,4-dichloropyrimidine with a controlled amount of sodium methoxide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective substitution, yielding the desired product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized representation based on common organic synthesis techniques for similar compounds and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2,4-Dichloropyrimidine

-

Sodium metal

-

Anhydrous Methanol

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (100 mL). Cool the flask to 0-5 °C using an ice bath. Carefully add sodium metal (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the sodium has dissolved to form a clear solution of sodium methoxide.

-

Reaction: In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (100 mL). Cool this solution to 10-20 °C.

-

Slowly add the prepared sodium methoxide solution dropwise to the 2,4-dichloropyrimidine solution over 1-2 hours, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction mixture to warm to 30-35 °C and stir for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

-

Pour the residue into ice water and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by silica gel column chromatography to afford pure this compound as a white to off-white solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of typical analytical data.

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 8.46 (d, J=5.7 Hz, 1H), 7.01 (d, J=5.7 Hz, 1H), 3.94 (s, 3H) | [3] |

| ¹³C NMR | Data available in spectral databases such as SpectraBase. | [2] |

| Mass Spec. (GC-MS) | m/z: 144 (M⁺), 114, 79 | [2] |

| Infrared (IR) | Data available in spectral databases such as SpectraBase. Characteristic peaks for C-O-C stretch, C=N stretch, and C-Cl stretch are expected. | [2] |

Interpretation of ¹H NMR Spectrum:

-

The singlet at 3.94 ppm corresponds to the three protons of the methoxy (-OCH₃) group.

-

The two doublets at 8.46 ppm and 7.01 ppm are characteristic of the two coupled protons on the pyrimidine ring, confirming the substitution pattern.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is leveraged in the development of potential drug candidates for treating a range of conditions, including:

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

| Hazard Class | GHS Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | [2][3] |

| Eye Irritation | H319: Causes serious eye irritation | [2][3] |

| Respiratory Irritation | H335: May cause respiratory irritation | [2][3] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyrimidine is a substituted pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. An understanding of its physicochemical properties is crucial for its effective use in drug discovery and development, enabling optimization of reaction conditions, formulation, and pharmacokinetic properties of target compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental protocols and a representative synthesis workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 144.56 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK--, --INVALID-LINK--[2] |

| Melting Point | 54-57 °C | --INVALID-LINK--, --INVALID-LINK--[3] |

| Boiling Point | 96-97 °C at 18 Torr | --INVALID-LINK--[4] |

| Density | 1.292 g/cm³ (Predicted) | --INVALID-LINK--[4] |

Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Solubility in Water | Insoluble (Qualitative) | --INVALID-LINK-- |

| logP (XLogP3-AA) | 1.5 (Calculated) | --INVALID-LINK--[1] |

| pKa | 0.07 ± 0.20 (Predicted) | --INVALID-LINK--[4] |

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vial is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of a compound.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of a substituted pyrimidine, which can be adapted for this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential physicochemical data for this compound, a valuable building block in medicinal chemistry and drug development. The tabulated data offers a quick reference for its properties, while the detailed experimental protocols provide a framework for its analysis. The visualized synthetic workflow gives a clear overview of its preparation. This information is intended to support researchers and scientists in their efforts to utilize this compound in the design and synthesis of novel chemical entities.

References

A Technical Guide to 2-Chloro-4-methoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6), a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and key synthetic methodologies. Furthermore, it explores its application as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. Experimental protocols and workflow diagrams are provided to support researchers in its practical application.

Introduction

Heterocyclic compounds containing the pyrimidine scaffold are fundamental to medicinal chemistry, appearing in a vast array of biologically active molecules, including nucleobases and numerous approved drugs.[1] this compound is a strategically functionalized pyrimidine that serves as a valuable starting material for creating diverse molecular libraries.[1] Its distinct reactivity, characterized by a susceptible chlorine atom at the 2-position for nucleophilic substitution and a methoxy group at the 4-position, offers chemists multiple avenues for molecular elaboration.[1] This versatility makes it an essential intermediate in the discovery of novel therapeutics for a range of diseases, including oncology, infectious diseases, and metabolic disorders.[1]

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 22536-63-6[2] |

| Molecular Formula | C₅H₅ClN₂O[2] |

| Molecular Weight | 144.56 g/mol [2] |

| SMILES | COc1ccnc(Cl)n1 |

| InChI | 1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |

| InChIKey | BDXYNMVQMBCTDB-UHFFFAOYSA-N |

Chemical Structure:

References

The Biological Versatility of 2-Chloro-4-methoxypyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyrimidine stands as a pivotal heterocyclic building block in the realm of medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom at the C2 position and a methoxy group at the C4 position offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives prime candidates for interacting with various biological targets.[1] This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, focusing on their anticancer, antimicrobial, and antiviral potential. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this privileged scaffold.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, with research highlighting their potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: Targeting EGFR and VEGFR Signaling

A significant number of pyrimidine-based compounds exert their anticancer effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] Overexpression and dysregulation of these kinases are hallmarks of many cancers, leading to uncontrolled cell growth and tumor progression.[3] Derivatives of this compound, through substitution at the C2 and C4 positions, can be designed to fit into the ATP-binding pocket of these kinases, thereby inhibiting their downstream signaling pathways.[2]

Below is a diagram illustrating the EGFR and VEGFR signaling pathways and the points of inhibition by pyrimidine derivatives.

Quantitative Anticancer Activity Data

While specific data for direct derivatives of this compound is limited in publicly available literature, the following table summarizes the cytotoxic activity of structurally related pyrimidine derivatives against various cancer cell lines. These compounds often feature substitutions at the C2 and C4 positions, which can be achieved using this compound as a starting material.

| Compound Class | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

| 2-Amino-4-chloro-pyrimidine derivatives | HCT116 (Colon) | 89.24 ± 1.36 | [4] |

| MCF7 (Breast) | 89.37 ± 1.17 | [4] | |

| 2,4,5-Trisubstituted pyrimidines | A549 (Lung) | 9.19 - 13.17 | [5] |

| HepG2 (Liver) | 11.94 - 18.21 | [5] | |

| 4-Anilino-2-phenylquinoline derivatives | NCI-H226 (Lung) | 0.94 | [6] |

| MDA-MB-231 (Breast) | 0.04 | [6] | |

| SF-295 (CNS) | <0.01 | [6] | |

| Thiazolo[4,5-d]pyrimidine derivatives | Renal Cancer Cell Lines | Growth % -82.97 to -88.95 | [7] |

Antimicrobial Activity

The pyrimidine scaffold is also a key component in a variety of antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several classes of pyrimidine derivatives against various microorganisms.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Fused pyrimidines | Staphylococcus aureus | 8 | [8] |

| 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives | Gram-positive & Gram-negative bacteria | Not specified, but showed significant activity | [9] |

| Chromeno[2,3-d]pyrimidine and Chromeno[3,2-e][1][3][10]triazolo[1,5-c] pyrimidine derivatives | Staphylococcus epidermidis | 11.9 - 28.5 | [11] |

| Aspergillus fumigatus & Candida albicans | Good activity compared to standards | [11] |

Antiviral Activity

The structural similarity of the pyrimidine nucleus to the building blocks of viral genetic material makes its derivatives promising candidates for antiviral drug development.[12] Research has explored the efficacy of pyrimidine derivatives against a range of RNA and DNA viruses.

Quantitative Antiviral Activity Data

The antiviral activity of pyrimidine derivatives is often evaluated based on their ability to inhibit virus-induced cytopathic effects. The following table summarizes the available data for some pyrimidine analogs.

| Compound Class | Virus | Cell Line | Activity (EC50 in µM) | Reference |

| 4-Substituted 3,4-dihydropyrimidinones | Punta Toro virus | Vero | Potent and selective | [6] |

| 4,5-Disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines | Human Cytomegalovirus (HCMV) | L1210 | 0.7 - 3.7 (IC50) | [13] |

| Herpes Simplex Virus Type 1 (HSV-1) | L1210 | Active | [13] | |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Not specified | Intriguing activity | [14] |

| Human Coronavirus OC43 (HCoV-OC43) | Not specified | Intriguing activity | [14] |

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are crucial. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1][16]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically in a range from 0.01 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[1][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][15]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[1]

The following diagram illustrates the workflow of the MTT assay.

In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[17][18]

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Agar Plates: Prepare a series of twofold dilutions of the antimicrobial stock solution in molten Mueller-Hinton agar. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate without any antimicrobial agent should also be prepared.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the surface of each agar plate with the microbial suspension using a multipoint inoculator or by spotting.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.[17]

-

Reading Results: After incubation, examine the plates for visible growth. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth of the test organism.[17][18]

Conclusion

Derivatives of this compound represent a highly versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and antiviral applications underscores the importance of continued research and development in this area. While the direct biological data for this specific class of derivatives is still emerging, the wealth of information available for structurally related pyrimidine compounds provides a strong foundation and rationale for their further exploration. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate these research efforts and contribute to the discovery of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. benchchem.com [benchchem.com]

- 17. Agar dilution - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-4-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic building block, 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6). The information presented herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug discovery. The data is compiled from various spectral databases and includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.46 | Doublet (d) | 5.7 | 1H | Pyrimidine-H |

| 7.01 | Doublet (d) | 5.7 | 1H | Pyrimidine-H |

| 3.94 | Singlet (s) | - | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data

Detailed experimental ¹³C NMR data for this compound is available in spectral databases such as PubChem and SpectraBase.[2] Researchers are encouraged to consult these resources for the full spectral information.

Infrared (IR) Spectroscopy

ATR-IR Spectral Data

A summary of the most significant IR absorption bands is provided below. For a complete, interactive spectrum, please refer to the spectral data available on PubChem.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1600-1585 | Strong | C=N Stretch (Pyrimidine Ring) |

| ~1500-1400 | Strong | C=C Stretch (Pyrimidine Ring) |

| ~1260-1050 | Strong | C-O Stretch |

| Below 800 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals the following prominent mass-to-charge ratio (m/z) peaks.[2]

| m/z | Relative Intensity | Assignment |

| 144 | Most Abundant | Molecular Ion [M]⁺ |

| 79 | Second Highest | Fragment Ion |

| 114 | Third Highest | Fragment Ion |

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the above data for this compound are not publicly available, the following are generalized methodologies based on the instrumentation cited in public databases.[2]

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

ATR-IR Spectroscopy

The ATR-IR spectrum was likely obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR.[2] A small amount of the solid this compound sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure would be applied to ensure good contact between the sample and the crystal. The spectrum would then be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared. This solution would be injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC would be equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) to separate the analyte from any impurities. The separated compound would then be introduced into the MS, where it would be ionized (typically by electron ionization) and the resulting ions separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6), a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physical and chemical properties, provides methodologies for its solubility and stability assessment, and discusses its degradation profile.

Core Properties of this compound

This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C5H5ClN2O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 54-57 °C | |

| Boiling Point | 268.752 °C at 760 mmHg | [3] |

| Density | 1.293 g/cm³ | [3] |

| Flash Point | 110 °C (closed cup) | |

| Water Solubility | Insoluble | N/A |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. It is known to be insoluble in water. For drug development and synthesis, understanding its solubility in common organic solvents is crucial. The following section outlines standard experimental protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assessment

This method determines the concentration of a compound that remains in solution after precipitation from a stock solution (typically in DMSO) upon dilution in an aqueous buffer.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Microplates (96-well)

-

Plate reader (UV-Vis spectrophotometer)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to a larger volume of PBS (pH 7.4) in a microplate well to achieve the desired final concentration.

-

Shake the microplate for a specified period (e.g., 2 hours) at room temperature.

-

Measure the absorbance of the solution at a predetermined wavelength using a plate reader.

-

Compare the absorbance to a calibration curve prepared from dilutions of the stock solution in a 50:50 acetonitrile:PBS mixture to determine the concentration of the dissolved compound.

-

2.1.2. Thermodynamic Solubility Assessment

This method measures the equilibrium solubility of a compound in a given solvent.

-

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetonitrile, water)

-

Vials

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

-

Below is a diagram illustrating the general workflow for determining thermodynamic solubility.

Caption: General workflow for thermodynamic solubility determination.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in multi-step syntheses. The presence of a chloro substituent on the electron-deficient pyrimidine ring suggests susceptibility to nucleophilic substitution, particularly hydrolysis.

Known Degradation Pathways

Under harsh acidic conditions, this compound has been shown to degrade. Specifically, treatment with hot hydriodic acid results in the formation of uracil.[4] This indicates the cleavage of both the chloro and methoxy groups.

A proposed degradation pathway under these conditions is illustrated below.

Caption: Degradation of this compound to Uracil.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

-

General Procedure:

-

Prepare solutions of this compound in the appropriate stress medium.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples and quench the degradation if necessary.

-

Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the amount of remaining parent compound and to detect any degradation products.

-

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).

-

Photostability: Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

The following diagram outlines a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for stability studies. An example of a suitable starting point for method development is provided below.

| HPLC Parameter | Suggested Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Handling and Storage

Given its potential for degradation, the following handling and storage recommendations are advised:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Protection: Protect from light and moisture to prevent degradation. The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Safety: this compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all handling should be performed in a fume hood.

Conclusion

This compound is a valuable building block in pharmaceutical chemistry. While comprehensive quantitative data on its solubility and stability are limited in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. Understanding its susceptibility to hydrolysis, particularly under acidic conditions, is key to its effective use and storage. The provided experimental protocols offer a robust starting point for in-house characterization to ensure the quality and reliability of this important chemical intermediate in research and development.

References

The Versatility of 2-Chloro-4-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Chloro-4-methoxypyrimidine has emerged as a particularly valuable and versatile intermediate. Its unique reactivity profile, featuring a strategically positioned chlorine atom amenable to nucleophilic substitution, allows for the facile construction of diverse molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of key therapeutic agents, present quantitative biological data, provide detailed experimental protocols, and visualize the associated signaling pathways.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound serves as a crucial starting material for a wide range of potential drug candidates targeting various diseases, including cancer and infectious diseases.[1] The presence of a reactive chlorine atom at the 2-position and a methoxy group at the 4-position provides multiple sites for chemical modification, making it an ideal scaffold for generating libraries of compounds for drug discovery programs.

Kinase Inhibitors in Oncology

A significant application of this compound lies in the development of protein kinase inhibitors, a major focus in oncology research.[2][3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can mimic the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[4] Several pyrimidine-based EGFR inhibitors have been developed, and this compound serves as a key precursor for some of these. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[6] Pyrimidine-based compounds have shown significant potential as VEGFR-2 inhibitors. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, synthesized from corresponding pyrimidine precursors, have demonstrated potent VEGFR-2 inhibitory activity in the nanomolar range.[7]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and their aberrant activity is a common feature of cancer cells.[8] Selective inhibition of CDK4/6 has emerged as an effective anticancer strategy. The core scaffold of many CDK inhibitors is based on pyridopyrimidines or pyrazolopyrimidines, which can be accessed through synthetic routes involving chloropyrimidine intermediates.[9]

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is another important tyrosine kinase target in certain cancers, particularly non-small cell lung cancer (NSCLC). A potent dual ALK/EGFR kinase inhibitor, CHMFL-ALK/EGFR-050, was developed from a pyrimidine scaffold, highlighting the versatility of this chemical class in targeting multiple oncogenic drivers.[10]

Antiviral Agents: The Case of Rilpivirine

Beyond oncology, this compound is a pivotal intermediate in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine.[11] Rilpivirine is used in the treatment of HIV-1 infection and demonstrates the utility of this pyrimidine building block in developing antiviral therapies. The synthesis of Rilpivirine involves the coupling of a substituted aniline with an activated pyrimidine core, for which this compound can be a precursor.[11][12]

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from pyrimidine scaffolds, including those accessible from this compound.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Furo[2,3-d]pyrimidine Derivative | VEGFR-2 | 21 | [7] |

| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | 33.4 | [7] |

| 2-Anilino-4-triazolpyrimidine | CDK4 | 8.50 - 62.04 | [13] |

| 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine | EGFRT790M/L858R | 4.902 | [14] |

| CHMFL-ALK/EGFR-050 | ALK | - | [10] |

| CHMFL-ALK/EGFR-050 | EGFRL858R | - | [10] |

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-chloro-pyrimidine derivative | HCT116 | 89.24 | [15] |

| 2-Amino-4-chloro-pyrimidine derivative | MCF7 | 89.37 | [15] |

| Aminopyrimidine hybrid | MCF-7 | 31.8 | [16] |

| 2,4,5-Substituted Pyrimidine | BEL-7402 | < 0.10 | |

| Pyrimidodiazepine | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622 - 1.81 | [17] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of medicinal chemistry research. Below are representative protocols for the synthesis of a key intermediate and for a biological assay relevant to compounds derived from this compound.

Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Rilpivirine Intermediate)

This protocol describes a key step in the synthesis of Rilpivirine, demonstrating the reactivity of a pyrimidine core.

Materials:

-

2-methylthio-4-pyrimidinone

-

p-aminobenzonitrile

-

N,N-dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane

Procedure:

-

A mixture of 2-methylthio-4-pyrimidinone (10 g, 70 mmol) and p-aminobenzonitrile (9.14 g, 77 mmol) is stirred under an inert atmosphere.

-

The reaction mixture is heated to 160 °C for 2 hours, and then the temperature is increased to 180 °C for 4 hours.[11]

-

The reaction is cooled to room temperature, and a small amount of N,N-dimethylformamide is added.

-

The resulting mixture is sonicated for 30 minutes.

-

The mixture is filtered, and the solid is washed with acetonitrile and dichloromethane.

-

The product, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, is dried under vacuum to yield a white solid (10.3 g, 70% yield).[11]

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against EGFR.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Substrate (e.g., a synthetic peptide)

-

ATP

-

Test compound dissolved in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

The EGFR enzyme and its substrate are incubated with the test compound in an enzymatic buffer for a short period (e.g., 5 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a microplate reader.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.[18]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from this compound are often mediated through the modulation of specific cellular signaling pathways.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2] EGFR inhibitors developed from pyrimidine scaffolds block the ATP binding site of the kinase, thereby preventing its autophosphorylation and the activation of these downstream pathways.

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis.[6] VEGFR-2 inhibitors derived from pyrimidine precursors interfere with this process by blocking the kinase activity of the receptor.

Caption: VEGFR-2 Signaling and Inhibition.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. Its application spans multiple therapeutic areas, with a particularly strong impact on the development of kinase inhibitors for oncology and antiviral agents. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics continues to grow, the versatility and utility of this compound will undoubtedly continue to fuel innovation in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2014009968A2 - Process for rilpivirine using novel intermediate - Google Patents [patents.google.com]

- 13. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Reactivity of the Chlorine Atom in 2-Chloro-4-methoxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility stems from the strategically placed reactive chlorine atom at the C2 position, which allows for a variety of synthetic transformations. The pyrimidine core is a common motif in numerous biologically active molecules, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutic agents, including kinase inhibitors for oncology.[1][2] This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound, focusing on the key reactions, underlying mechanistic principles, and detailed experimental considerations.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly activates attached halogen atoms towards nucleophilic attack, making them more reactive than their counterparts on carbocyclic aromatic rings.[2] The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. However, the presence of the methoxy group at the C4 position in this compound modulates this reactivity profile, making the C2-chlorine a versatile handle for synthetic diversification.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for the chlorine atom in this compound is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

The rate of this reaction is influenced by several factors:

-

The nature of the nucleophile: Stronger nucleophiles react more readily.

-

Solvent: Polar aprotic solvents can stabilize the charged intermediate, accelerating the reaction.

-

Electronic effects of other substituents: The electron-donating methoxy group at the C4 position can influence the electron density of the pyrimidine ring and, consequently, the reactivity of the C2-chlorine.

Reaction with Amines (Amination)

The displacement of the C2-chlorine by primary and secondary amines is a fundamental transformation for the synthesis of various substituted pyrimidines.

dot

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-4-methoxypyrimidine as a key building block. This reaction is a powerful tool for the synthesis of 2-aryl-4-methoxypyrimidines, which are important structural motifs in medicinal chemistry, particularly in the development of kinase inhibitors.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] This protocol outlines a general procedure that can be optimized to achieve high yields of the desired coupled products.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.[4][5][6]

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.02 - 0.05 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.[4]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-methoxypyrimidine.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of chloro-heteroaromatics, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a common and effective choice. For more challenging couplings, using a ligand like XPhos or SPhos with a palladium precursor like Pd₂(dba)₃ can be beneficial.[7] |

| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce if the reaction is successful to improve cost-effectiveness.[7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[7] Weaker bases may be required for substrates sensitive to strong basic conditions. |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF | The use of an aqueous co-solvent is common and often necessary for the dissolution of the base and to facilitate the catalytic cycle.[4][7] |

| Temperature | 80-110 °C | Higher temperatures are often required for the activation of C-Cl bonds.[7] |

| Reaction Time | 4-24 hours | Monitor the reaction progress to determine the optimal reaction time. |

Table 2: Screening of Reaction Conditions for a Model Suzuki Coupling

The following data is adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidine, which provides insights into effective conditions for coupling at the chloro-position of a pyrimidine ring.[1]

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | Moderate |

| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (Microwave) | 0.25 | 81 |

| 3 | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | Low |

Note: Yields are based on the reaction of 2,4-dichloropyrimidine with phenylboronic acid and are provided for comparative purposes.[1]

Visualizations

Caption: General experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for synthesizing arylamines, which are key structural motifs in numerous pharmaceuticals and functional organic materials. The substrate, 2-Chloro-4-methoxypyrimidine, is a valuable building block, and its successful amination provides access to a diverse range of 2-amino-4-methoxypyrimidine derivatives. These products are significant intermediates in the development of various biologically active compounds.

This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, including a summary of typical reaction conditions, a detailed experimental protocol, and workflow diagrams to aid in experimental design and execution.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl-4-methoxypyrimidin-2-amine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reaction with less reactive aryl chlorides.

Data Presentation: Typical Reaction Conditions

While a comprehensive screening of all possible conditions for this compound is not exhaustively documented in a single source, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of analogous chloropyrimidine substrates. These conditions serve as an excellent starting point for the optimization of the reaction with this compound.

| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | 75-85 |

| 4 | Primary Alkylamine | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS (1.5) | THF | 80 | 24 | 65-80 |

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and precise reaction conditions.

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for different amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) under the inert atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-4-methoxypyrimidine derivative.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Sonogashira Coupling with 2-Chloro-4-methoxypyrimidine: An Experimental Setup for Pharmaceutical Research

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This powerful transformation is particularly valuable in medicinal chemistry for the synthesis of complex molecular architectures found in drug candidates. This application note provides a detailed experimental protocol for the Sonogashira coupling of 2-Chloro-4-methoxypyrimidine with terminal alkynes, a common transformation in the synthesis of pyrimidine-based pharmaceuticals. The provided methodology is based on established procedures for the synthesis of alkynylpyrimidine derivatives, which are potent and selective inhibitors of Tie-2 kinase, a key target in angiogenesis-related diseases.[1]

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds in drug discovery, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine scaffold through cross-coupling reactions allows for the exploration of diverse chemical space and the optimization of pharmacological properties. The Sonogashira coupling, in particular, offers a mild and efficient method for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.[1]

This document outlines a robust experimental setup for the Sonogashira coupling of this compound, a readily available building block in pharmaceutical synthesis. The protocol details the necessary reagents, reaction conditions, and purification methods to obtain the desired 2-alkynyl-4-methoxypyrimidine products in good yields.

Experimental Protocol

This protocol is adapted from the synthesis of alkynylpyrimidine amide derivatives.[1] Researchers should optimize these conditions for their specific terminal alkyne substrate.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.05 eq.).

-

Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of approximately 0.2 M with respect to the pyrimidine) and triethylamine (2.0 eq.).

-

Substrate Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-4-methoxypyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of a substituted 2-chloropyrimidine with a terminal alkyne, as reported in the synthesis of Tie-2 kinase inhibitors.[1]

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | Substituted 2-chloropyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | rt | 16 | 70-90 |

Note: The yields are reported for a specific substrate combination in the cited literature and may vary depending on the nature of the terminal alkyne used.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxypyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1][2] Its pyrimidine core is a common motif in numerous biologically active molecules. The strategically positioned chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for molecular elaboration.[2] This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with amine and thiol nucleophiles, key transformations in the synthesis of diverse compound libraries for drug development.

Introduction

The pyrimidine scaffold is of significant interest in pharmaceutical sciences due to its presence in a wide array of therapeutic agents. This compound serves as a key intermediate for the synthesis of these complex molecules, enabling the introduction of various functional groups at the 2-position of the pyrimidine ring through nucleophilic aromatic substitution.[2] The reactivity of the C2-chloro group allows for facile displacement by a range of nucleophiles, including primary and secondary amines, as well as thiols. These reactions are fundamental in constructing molecular architectures for targeting various biological pathways, with applications in oncology, infectious diseases, and metabolic disorders.[2]

Principle of the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C2 position towards nucleophilic attack.

Mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., an amine or thiolate) attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the pyrimidine ring is restored by the departure of the chloride leaving group.

// Reactants sub [label=<

this compound

this compound

]; nuc [label="Nu-H"];

// Intermediate meisenheimer [label=<

Meisenheimer Complex

Meisenheimer Complex

];

// Products prod [label=<

2-Substituted-4-methoxypyrimidine

2-Substituted-4-methoxypyrimidine

]; hcl [label="H-Cl"];

// Arrows sub -> meisenheimer [label="+ Nu-H"]; meisenheimer -> prod [label="- H-Cl"]; }

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. A notable example is its role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV.[3] The SNAr reaction is a key step in linking the pyrimidine core to other fragments of the final drug molecule.

Caption: Role in drug discovery workflow.

Experimental Protocols